molecular formula C21H23N5O3 B2900148 N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1008972-51-7

N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No. B2900148
CAS RN: 1008972-51-7
M. Wt: 393.447
InChI Key: NSWYHIPUFPKFEM-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also features a cyclohexyl ring and an imidazolidinone group, which is a type of cyclic urea .


Molecular Structure Analysis

The compound has several functional groups that could influence its properties and reactivity. The indole ring is aromatic and can participate in pi stacking interactions. The imidazolidinone group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the indole ring might undergo electrophilic substitution reactions. The nitrile group (-CN) on the cyclohexyl ring could be hydrolyzed to a carboxylic acid under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the imidazolidinone could increase its solubility in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole-containing compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c22-13-21(8-4-1-5-9-21)25-18(27)12-26-19(28)17(24-20(26)29)10-14-11-23-16-7-3-2-6-15(14)16/h2-3,6-7,11,17,23H,1,4-5,8-10,12H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWYHIPUFPKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(NC2=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>59 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide

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